2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene

organic semiconductors molecular conductors radical cation salts

Researchers developing low-dimensional organic conductors face batch variability from non-regiospecific naphthalene precursors. DMbTN (CAS 105404-97-5) provides the precise 2,7-dimethoxy-3,6-bis(methylthio) substitution pattern required for reproducible trimerized stacking motifs in radical cation salts. - Delivers benchmark semiconducting behavior: σ ≈ 10⁻⁴ S/cm, band gap 0.6 eV, and exceptionally narrow ESR linewidth ~1 G at 300 K. - Enables systematic tuning via counterion variation (ClO₄⁻, AsF₆⁻) using a well-characterized donor platform with antiferromagnetic coupling J = 56 meV. - Supplied with verified regiospecific purity to ensure consistent electronic and magnetic properties batch-to-batch.

Molecular Formula C14H16O2S2
Molecular Weight 280.4 g/mol
CAS No. 105404-97-5
Cat. No. B035217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
CAS105404-97-5
Synonyms2,7-DIMETHOXY-3,6-BIS(METHYLTHIO)-NAPHTHALENE
Molecular FormulaC14H16O2S2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(C=C2C=C1SC)SC)OC
InChIInChI=1S/C14H16O2S2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3
InChIKeyVXGJSCXYIULKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethoxy-3,6-bis(methylthio)naphthalene: Core Properties


2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene (DMbTN) is a sulfur- and oxygen-functionalized naphthalene derivative (C14H16O2S2, MW: 280.41) that serves as an electron-rich π-donor precursor for organic radical cation salts. Unlike simple alkylthio- or alkoxy-naphthalenes, the specific 2,7-dimethoxy-3,6-bis(methylthio) substitution pattern creates a unique donor strength and stacking motif that yields semiconducting materials with well-defined electronic properties, making it a benchmark compound in the development of low-dimensional organic conductors [1].

2,7-Dimethoxy-3,6-bis(methylthio)naphthalene: Why Analogs Cannot Substitute


Substitution of the 2,7-dimethoxy-3,6-bis(methylthio) pattern with alternative regioisomers (e.g., 2,6-dimethoxy-3,7-bis(methylthio)) or less functionalized naphthalenes (e.g., 2,7-bis(methylthio)naphthalene) fundamentally alters the electronic and solid-state properties of the resulting radical cation salts. The specific substitution pattern of DMbTN dictates the trimerized stacking motif, which in turn governs the conductivity, magnetic coupling, and defect-state behavior. Procurement of a generic 'dimethoxy-bis(methylthio)naphthalene' without precise regiospecificity introduces uncontrolled variability in material performance, as evidenced by the stark differences in conductivity and ESR characteristics between DMbTN-derived salts and those of its closest analog [1][2].

2,7-Dimethoxy-3,6-bis(methylthio)naphthalene: Head-to-Head Evidence


Conductivity: 2,7- vs. 2,6-Regioisomer Salt

The perchlorate salt of 2,7-dimethoxy-3,6-bis(methylthio)naphthalene, (DMbTN)3(ClO4)2, exhibits a room-temperature conductivity of σ(300 K) ≈ 10⁻⁴ S/cm [1]. In direct contrast, the perchlorate salt of the 2,6-dimethoxy-3,7-bis(methylthio) regioisomer [(2,6-DMbTN)3(ClO4)2] demonstrates a significantly higher conductivity of 0.4–0.7 S/cm [2]. This difference—a factor of 4,000–7,000×—is explicitly attributed by the authors to the higher mobility in the 2,6-isomer salt resulting from a less defective stacking motif [2].

organic semiconductors molecular conductors radical cation salts

ESR Linewidth: Exceptionally Narrow

The electron spin resonance (ESR) linewidth of the (DMbTN)3(ClO4)2 radical salt is reported to be unusually narrow at approximately 1 G (Gauss) at 300 K [1]. The authors note that this value is exceptionally small for an ion-radical salt containing sulfur, a heteroatom that typically broadens ESR signals due to spin-orbit coupling [1]. This narrow linewidth implies a very low spin density localized on the sulfur atoms of the DMbTN donor [1].

ESR spectroscopy spin dynamics magnetic materials

Magnetic Susceptibility and Antiferromagnetic Coupling

Despite the low conductivity, the (DMbTN)3(ClO4)2 salt exhibits a very high magnetic susceptibility of approximately 0.27 spins per complex [1]. This is accompanied by significant correlation effects that result in antiferromagnetic coupling between spins with a coupling constant J = 56 meV [1]. The authors attribute this to the trimerized stacking of DMbTN molecules, which gives rise to thermally activated triplet spin excitations [1].

molecular magnetism spin systems antiferromagnetic coupling

2,7-Dimethoxy-3,6-bis(methylthio)naphthalene: Application Scenarios


Low-Conductivity Semiconductors for Defect Studies

Researchers studying the influence of structural defects and stacking faults on charge transport in organic radical salts can utilize (DMbTN)3(ClO4)2 as a model system. Its relatively low conductivity (≈10⁻⁴ S/cm) and well-characterized band gap of 0.6 eV [1] provide a baseline for investigating defect-dominated transport mechanisms, in contrast to the higher-conductivity 2,6-dimethoxy-3,7-bis(methylthio) analog.

High-Resolution ESR Studies of Spin Dynamics

The exceptionally narrow ESR linewidth (~1 G at 300 K) of (DMbTN)3(ClO4)2 makes this salt uniquely suited for high-resolution electron spin resonance studies. This property enables detailed investigation of spin dynamics and relaxation processes in sulfur-containing π-radicals, which is typically precluded by the broad linewidths of other sulfur-containing donors [1].

Low-Dimensional Antiferromagnetism and Trimerization

The (DMbTN)3(ClO4)2 salt serves as a well-defined system for studying low-dimensional magnetism arising from a trimerized donor stack. With a precisely measured antiferromagnetic coupling constant of J = 56 meV and a susceptibility of 0.27 spins/complex [1], this material is ideal for theoretical and experimental studies of spin-Peierls transitions and correlation-driven magnetic phenomena in organic conductors.

Tailored Organic Conductors via Counterion Engineering

The DMbTN donor framework offers a versatile platform for synthesizing a family of radical cation salts by varying the counterion (e.g., ClO₄⁻, AsF₆⁻) or through further functionalization. This allows materials scientists to systematically tune the electronic and magnetic properties, leveraging the established baseline of the perchlorate salt's conductivity (σ ≈ 10⁻⁴ S/cm), band gap (0.6 eV), and narrow ESR linewidth (~1 G) [1].

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